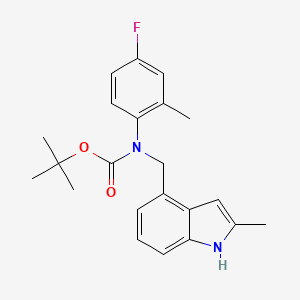
Agaroheptaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agaroheptaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3 glycosidic bonds . This compound specifically consists of seven such repeating units, making it a heptasaccharide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Agaroheptaose can be synthesized through the enzymatic hydrolysis of agarose. The process involves the use of β-agarases, which cleave the β-1,4 glycosidic bonds in agarose to produce agarooligosaccharides of varying lengths . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the specific β-agarase used.
Industrial Production Methods
In an industrial setting, the production of this compound involves the liquefaction of agarose using citric acid, followed by enzymatic hydrolysis with β-agarase . This method ensures high purity and yield of this compound. The process can be scaled up by optimizing the enzyme concentration, reaction time, and temperature to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Agaroheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is enzymatic hydrolysis, where specific enzymes like β-agarases and α-neoagarobiose hydrolases break down the glycosidic bonds .
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-agarase and α-neoagarobiose hydrolase are used under optimal pH and temperature conditions.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents under controlled conditions.
Major Products
The major products formed from the hydrolysis of this compound include smaller agarooligosaccharides such as agarotriose and agaropentaose .
Aplicaciones Científicas De Investigación
Agaroheptaose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of agaroheptaose involves its enzymatic breakdown by specific agarolytic enzymes. For instance, β-agarase cleaves the β-1,4 glycosidic bonds, converting this compound into smaller oligosaccharides . These smaller oligosaccharides can then be further hydrolyzed by other enzymes, such as α-neoagarobiose hydrolase, to release monomeric sugars like D-galactose and 3,6-anhydro-L-galactose .
Comparación Con Compuestos Similares
Agaroheptaose is part of a family of agarooligosaccharides, which also includes agarotriose, agaropentaose, and agarononaose . Compared to these similar compounds, this compound has a unique structure with seven repeating units, which can influence its enzymatic degradation and physiological activities. For example, while agarotriose and agaropentaose are also products of agarose hydrolysis, this compound has distinct properties that make it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C42H66O33 |
|---|---|
Peso molecular |
1099.0 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C42H66O33/c43-1-8-15(47)19(51)20(52)37(64-8)70-27-12-5-60-33(27)25(57)41(68-12)74-31-17(49)10(3-45)66-39(22(31)54)72-29-14-7-62-35(29)26(58)42(69-14)75-32-18(50)11(4-46)65-38(23(32)55)71-28-13-6-61-34(28)24(56)40(67-13)73-30-16(48)9(2-44)63-36(59)21(30)53/h8-59H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33+,34+,35+,36-,37+,38+,39+,40+,41+,42+/m1/s1 |
Clave InChI |
FDJBFZNASCYAIJ-MGMSNSSYSA-N |
SMILES isomérico |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O)CO)O)O)CO)O)O)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)O)CO)O)O)CO)O)O)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
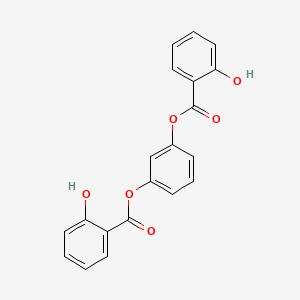

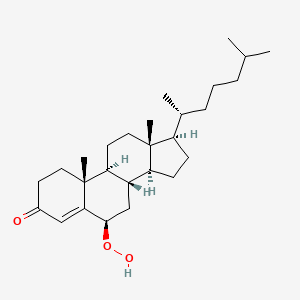
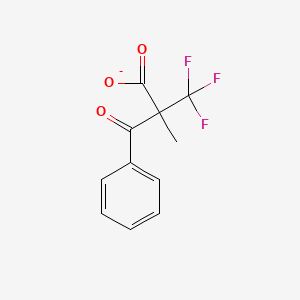
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
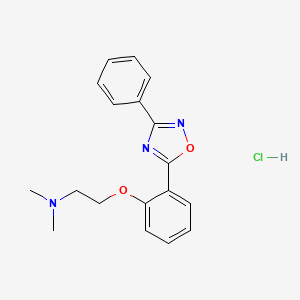
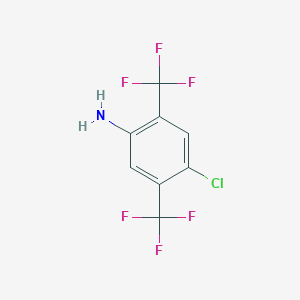
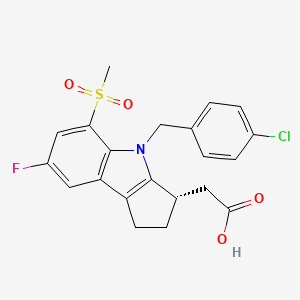
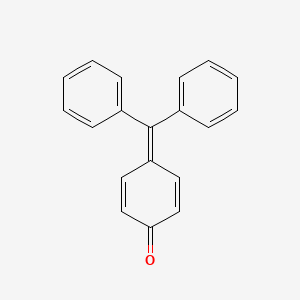
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)

